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Compound of Interest

Compound Name: 3-amino-N-isopropylbenzamide

Cat. No.: B113051

CAS Number: 81882-62-4

This technical guide provides a comprehensive overview of 3-amino-N-isopropylbenzamide,
a benzamide derivative of interest to researchers and drug development professionals. Due to
the limited availability of direct experimental data for this specific compound in peer-reviewed
literature, this guide combines available information with data extrapolated from closely related
structural analogs, particularly 3-aminobenzamide and other benzamide derivatives. All inferred
data is clearly indicated.

Chemical and Physical Properties

3-amino-N-isopropylbenzamide is a substituted aromatic amide. Its core structure consists of
a benzene ring substituted with an amino group and an N-isopropylbenzamide moiety.

Table 1: Physicochemical Properties of 3-amino-N-isopropylbenzamide
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Property Value Source/Method
CAS Number 81882-62-4 Chemical Abstracts Service
Molecular Formula C10H14N20 [1][2]
Molecular Weight 178.23 g/mol [11[2]
Appearance Solid (inferred) Based on related benzamides
Melting Point Not available
Boiling Point Not available
Solubility Not available
pKa Not available
Synthesis

A plausible and commonly employed synthetic route to 3-amino-N-isopropylbenzamide

involves a two-step process starting from 3-nitrobenzoic acid. The first step is the amidation of

the carboxylic acid with isopropylamine, followed by the reduction of the nitro group to an

amine.

Experimental Protocol: Synthesis of 3-amino-N-
isopropylbenzamide

Step 1: Synthesis of 3-nitro-N-isopropylbenzamide (Amidation)

o Reaction Setup: To a solution of 3-nitrobenzoic acid (1 equivalent) in an appropriate aprotic

solvent (e.g., dichloromethane or N,N-dimethylformamide), add a coupling agent such as
N,N'-dicyclohexylcarbodiimide (DCC) or (1-[Bis(dimethylamino)methylene]-1H-1,2,3-
triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (HATU) (1.1 equivalents) and a non-

nucleophilic base like triethylamine or N,N-diisopropylethylamine (2-3 equivalents).

o Addition of Amine: Slowly add isopropylamine (1.2 equivalents) to the reaction mixture.

e Reaction Conditions: Stir the reaction mixture at room temperature for 12-24 hours.
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e Work-up and Purification: Monitor the reaction by thin-layer chromatography. Upon
completion, filter the reaction mixture to remove any precipitated urea byproduct (if DCC is
used). Dilute the filtrate with an organic solvent and wash sequentially with a weak acid (e.g.,
1M HCI), a weak base (e.g., saturated NaHCOs solution), and brine. Dry the organic layer
over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude
product can be purified by column chromatography on silica gel.

Step 2: Synthesis of 3-amino-N-isopropylbenzamide (Nitro Reduction)

e Reaction Setup: Dissolve the 3-nitro-N-isopropylbenzamide (1 equivalent) in a suitable
solvent such as ethanol, methanol, or ethyl acetate.

o Catalyst Addition: Add a catalytic amount of palladium on carbon (Pd/C, typically 5-10 mol%).

e Reduction: Carry out the reduction using a hydrogen source. This can be achieved by
bubbling hydrogen gas through the reaction mixture or by using a transfer hydrogenation
reagent like ammonium formate or hydrazine. General methods for the reduction of aromatic
nitro compounds are well-established.[3][4]

» Reaction Conditions: Stir the reaction vigorously at room temperature until the starting
material is consumed (monitored by TLC).

o Work-up and Purification: After the reaction is complete, filter the mixture through a pad of
celite to remove the catalyst. Concentrate the filtrate under reduced pressure to obtain the
crude 3-amino-N-isopropylbenzamide. The product can be further purified by
recrystallization or column chromatography if necessary.
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A plausible two-step synthesis of 3-amino-N-isopropylbenzamide.

Spectroscopic Data (Inferred)

Direct spectroscopic data for 3-amino-N-isopropylbenzamide is not readily available. The
following are predicted spectral characteristics based on the analysis of its structural analogue,
N-isopropylbenzamide, and general principles of spectroscopy.[5][6]

Table 2: Predicted Spectroscopic Data for 3-amino-N-isopropylbenzamide
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Predicted Chemical Shifts () /

Technique
Wavenumbers (cm~?)

Aromatic Protons: Signals in the range of 6 6.5-
7.5 ppm. The presence of the amino and amide
groups will influence the splitting pattern.

H NMR Isopropyl CH: A multiplet around & 4.2-4.3 ppm.
Isopropyl CHs: A doublet around & 1.2-1.3 ppm.
Amide NH: A broad singlet, chemical shift is
solvent dependent. Amino NHz: A broad singlet,

chemical shift is solvent dependent.

Carbonyl Carbon: A signal around & 167 ppm.

Aromatic Carbons: Signals in the range of o
13C NMR 110-150 ppm. Isopropyl CH: A signal around 6

42 ppm. Isopropyl CHs: A signal around & 23

ppm.

N-H Stretching (Amine): Two bands in the
region of 3300-3500 cm~1. N-H Stretching
(Amide): A band around 3300 cm~1. C=0

IR Spectroscopy Stretching (Amide I): A strong band around
1630-1650 cm~1. N-H Bending (Amide II): A
band around 1550 cm~1. C-N Stretching: Bands
in the region of 1200-1400 cm™1,

Mass Spectrometry Molecular lon (M*): A peak at m/z = 178.

Biological Activity and Mechanism of Action

While there are no direct studies on the biological activity of 3-amino-N-isopropylbenzamide,
its structural similarity to 3-aminobenzamide, a well-known inhibitor of Poly(ADP-ribose)
polymerase (PARP), strongly suggests that it may exhibit similar pharmacological properties.[7]
[B19][10][11]

PARP Inhibition

PARP is a family of enzymes involved in cellular processes such as DNA repair, genomic
stability, and programmed cell death.[7][9] The catalytic mechanism of PARP involves the
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transfer of ADP-ribose units from NAD+ to target proteins. 3-aminobenzamide acts as a
competitive inhibitor of PARP by binding to the NAD+ binding site of the enzyme, thereby
preventing the synthesis of poly(ADP-ribose) chains.[10] This inhibition of PARP can have
significant downstream effects, including the potentiation of DNA-damaging agents and the

induction of synthetic lethality in cancer cells with deficient DNA repair pathways (e.g.,
BRCA1/2 mutations).
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Inferred mechanism of PARP inhibition by 3-amino-N-isopropylbenzamide.

Potential Therapeutic Applications
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Based on the known activities of PARP inhibitors, 3-amino-N-isopropylbenzamide could be
investigated for its potential in:

e Oncology: As a sensitizer to chemotherapy and radiation, or as a standalone therapy in
cancers with specific DNA repair defects.

» Ischemia-Reperfusion Injury: PARP overactivation is implicated in the tissue damage that
occurs following events like heart attack and stroke. PARP inhibitors have shown protective
effects in preclinical models of myocardial infarction.[7][9]

o Neurodegenerative Diseases: The role of PARP in neuroinflammation and neuronal cell
death suggests that its inhibitors could be beneficial in conditions such as Parkinson's and
Alzheimer's disease.

Experimental Protocol: In Vitro PARP Inhibition Assay

e Assay Principle: A colorimetric or fluorometric assay can be used to measure the activity of
purified PARP enzyme. These assays typically measure the incorporation of biotinylated
ADP-ribose onto histone proteins.

e Procedure:
o Coat a 96-well plate with histones.

o Add a reaction mixture containing the PARP enzyme, biotinylated NAD+, and varying
concentrations of 3-amino-N-isopropylbenzamide (or a known inhibitor as a positive
control).

o Incubate the plate to allow the PARP reaction to proceed.
o Wash the plate to remove unincorporated reagents.

o Add streptavidin-horseradish peroxidase (HRP) conjugate, which will bind to the
biotinylated ADP-ribose on the histones.

o Add a colorimetric HRP substrate (e.g., TMB). The intensity of the color produced is
proportional to the PARP activity.
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o Measure the absorbance at the appropriate wavelength and calculate the 1Cso value for 3-

amino-N-isopropylbenzamide.

Coat 96-well plate
with histones

Add PARP enzyme,
biotinylated NAD+,
and test compound

Incubate to allow
PARP reaction
Wash plate

Add Streptavidin- HRP

Wash plate

Add HRP substrate
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A typical workflow for an in vitro PARP inhibition assay.

Conclusion

3-amino-N-isopropylbenzamide is a benzamide derivative with a high potential for biological
activity, primarily as a PARP inhibitor. While direct experimental data for this compound is
scarce, a robust body of evidence from structurally related compounds, particularly 3-
aminobenzamide, provides a strong rationale for its further investigation in the fields of
oncology, cardiovascular disease, and neurodegeneration. The synthetic route is
straightforward, and established in vitro assays can be readily applied to determine its
inhibitory potency against PARP and to explore its therapeutic potential. This technical guide
serves as a foundational resource for researchers interested in exploring the properties and
applications of this promising compound.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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